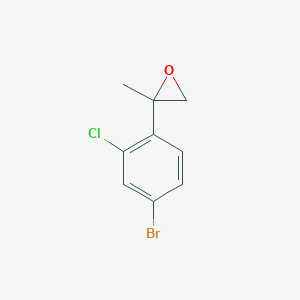

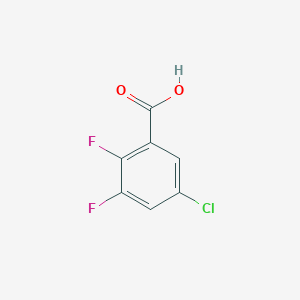

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Bromo-2-chlorophenyl)-2-methyloxirane, also known as Br-Cl-MOX, is a synthetic compound that belongs to the family of epoxides. It has been extensively studied for its potential applications in various fields, including the pharmaceutical industry, material science, and agriculture.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Diastereospecific Synthesis : The compound 2-(4-Bromo-2-chlorophenyl)-2-methyloxirane has been used in the diastereospecific synthesis of fungicidal agents. Sequential reactions with p-chlorophenolate and sodium triazolate lead to stereocontrolled synthesis of specific isomers (Gasteiger & Kaufmann, 1985).

Metabolic Studies : It has been studied as a part of metabolic and molecular toxicology investigations. In mammals, it undergoes epoxidation and further metabolism to di-epoxides, which are significant for understanding biological impacts (Watson et al., 2001).

Selective Arylation and Electronic Properties : This compound is also involved in the synthesis of various derivatives through Pd-catalyzed Suzuki cross-coupling reactions. Studies include analyzing the electronic properties and non-linear optical properties of these derivatives (Nazeer et al., 2020).

Spectral and Physical Characteristics

Spectral Analysis : Research has been conducted on the spectral characteristics of monosubstituted phenoxyl radicals, including derivatives of this compound. This is vital for understanding the electronic structure and reactivity of such compounds (Wojnárovits et al., 1997).

Asymmetric Cyclization Studies : The compound is used in asymmetric cyclization studies, particularly in the synthesis of optically active methyloxirane, which is important in the study of chiral compounds (Takeichi et al., 1979).

Environmental and Biological Applications

Environmental Studies : In environmental science, its pyrolysis and oxidation have been studied to understand the formation of bromochlorodibenzo-p-dioxins and furans, which are significant for environmental pollution and degradation studies (Evans & Dellinger, 2005).

Antimicrobial Applications : It has been studied for its antimicrobial properties when used as an additive in oils and fuels. This opens up avenues for its potential use in controlling microbial growth in various industrial applications (Talybov et al., 2022).

Propriétés

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYISVUIHVXHIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2536116.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)

![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2536127.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)

![2-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]furan-2,5-dicarboxamide](/img/structure/B2536136.png)